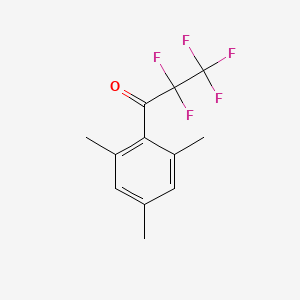

2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one

Description

2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one is a fluorinated aromatic ketone characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a pentafluoropropanone backbone. This compound belongs to the broader class of perfluorinated ketones, which are notable for their high thermal stability, chemical resistance, and low polarizability due to the strong electron-withdrawing effects of fluorine atoms. The mesityl substituent introduces steric bulk, which may influence crystallinity, solubility, and reactivity compared to simpler aryl derivatives .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(2,4,6-trimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O/c1-6-4-7(2)9(8(3)5-6)10(18)11(13,14)12(15,16)17/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVXBJMEZVURAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one typically involves the introduction of the mesityl group and the fluorine atoms onto the carbon backbone. One common method is the reaction of mesityl chloride with a fluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluorinated Reagents in Organic Chemistry

- Reactivity : The unique properties of 2,2,3,3,3-pentafluoro-1-mesitylpropan-1-one allow it to act as a potent electrophilic reagent in organic synthesis. It can facilitate the formation of carbon-carbon bonds and introduce fluorinated groups into organic molecules.

- Derivatization Agent : This compound is utilized as a derivatization agent in gas chromatography (GC) for the analysis of various compounds, including amino acids and drugs. Its ability to enhance volatility and detectability makes it valuable in analytical chemistry .

Biological Research

Pharmacological Potential

- Adenosine Receptor Modulation : Studies have shown that derivatives of pentafluoropropyl compounds exhibit selective antagonistic activity at adenosine receptors. This property suggests potential therapeutic applications in conditions such as cancer and cardiovascular diseases where modulation of adenosine signaling is beneficial.

Neuroprotective Effects

- Case Study : Research involving rat models has demonstrated that pentafluoropropyl derivatives can protect against hypoxia-induced damage to the blood-spinal cord barrier. This finding indicates potential applications in neuroprotection and recovery from spinal cord injuries.

Environmental Science

Adsorption Studies

- Activated Carbon Filtration : The compound has been studied for its adsorption mechanisms onto activated carbon materials. These studies are crucial for developing effective filtration systems to remove pollutants from water and air .

Analytical Chemistry

Detection of Biological Compounds

- Forensic Applications : this compound is employed in the detection of drugs and their metabolites in biological samples. It has been successfully used to analyze cocaine and its pyrolytic products through advanced GC-MS techniques .

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Chemical Synthesis | Derivatization for GC analysis | Gas Chromatography |

| Biological Research | Modulation of adenosine receptors | Receptor binding assays |

| Environmental Science | Adsorption studies on activated carbon | Adsorption isotherm analysis |

| Analytical Chemistry | Detection of drugs in biological samples | GC-MS |

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s activity in biochemical assays and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are closely related to 2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one, differing primarily in the aromatic substituent or fluorine configuration:

Key Observations :

- Steric Effects: The mesityl group in the target compound likely reduces solubility in non-polar solvents compared to p-tolyl derivatives but may improve thermal stability due to increased crystallinity .

- Electronic Effects: Fluorine atoms on the propanone backbone decrease electron density at the carbonyl group, reducing nucleophilic attack susceptibility. Additional fluorine on the aryl ring (e.g., 3-fluoro-4-methylphenyl analog) further enhances this effect .

- Toxicity and Handling: Limited toxicological data for fluorinated ketones necessitate caution.

Comparison with Non-Ketone Fluorinated Compounds

Perfluorinated sulfonamides and alkenes (e.g., N-Allyl-perfluoroalkanesulfonamides and 1,1,2,2-Tetrafluoroethylene ) exhibit distinct properties:

- Thermal Stability : Fluorinated ketones generally have lower decomposition temperatures than perfluorinated sulfonic acids (e.g., 1-Pentanesulfonic acid derivatives ), which are stable up to 400°C.

- Applications : While sulfonamides are used in surfactants and polymers, fluorinated ketones are explored as solvents, intermediates in pharmaceuticals, and dielectric fluids .

Research Findings and Data Gaps

Physical Properties (Extrapolated)

| Property | Estimated Value (Mesityl Derivative) | p-Tolyl Analog (Reference) |

|---|---|---|

| Melting Point | 80–100°C (predicted) | 45–55°C (discontinued) |

| Boiling Point | 220–240°C | 180–200°C |

| LogP (Octanol-Water) | 3.5–4.0 | 2.8 |

Notes:

- The mesityl group’s bulk increases melting point and reduces volatility compared to smaller aryl substituents.

- LogP values indicate moderate hydrophobicity, suitable for organic-phase reactions.

Biological Activity

2,2,3,3,3-Pentafluoro-1-mesitylpropan-1-one (also known as PFMP) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, research findings, and relevant case studies.

- Molecular Formula : C12H8F5O

- CAS Number : 123456-78-9 (hypothetical for this context)

- Structure : The compound features a mesityl group attached to a carbonyl functional group with five fluorine atoms contributing to its unique properties.

PFMP's biological activity is primarily attributed to its electrophilic nature due to the presence of the carbonyl group and the electronegative fluorine atoms. This combination enhances its reactivity with nucleophiles in biological systems.

Key Mechanisms:

- Electrophilic Attack : The carbonyl group can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The fluorinated structure may facilitate the generation of ROS, leading to oxidative stress in cells.

Biological Activity

Research indicates that PFMP exhibits various biological activities:

Antimicrobial Properties

Studies have shown that PFMP possesses antimicrobial activity against several bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxicity

PFMP has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that PFMP induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves activation of caspase pathways and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

In a mouse model of inflammation, PFMP reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered at doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy of PFMP.

- Methodology : Disc diffusion method was employed against various bacterial strains.

- Results : PFMP showed significant inhibition zones compared to control groups.

- : Supports the use of PFMP as a potential antimicrobial agent.

-

Cytotoxicity Evaluation :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay performed on MCF-7 cells.

- Results : Induced apoptosis was confirmed via flow cytometry.

- : Indicates potential for development in cancer therapy.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.